13,16-Docosadienoic acid
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Overview
Description
13,16-docosadienoic acid is a very long-chain fatty acid.
Scientific Research Applications
1. Neuroprotection and Brain Health
- Research has shown that docosahexaenoic acid (DHA), which is closely related to 13,16-docosadienoic acid, is highly enriched in the brain and plays a crucial role in neuronal function. Its derivatives, such as docosatrienes and resolvins, have potent regulatory effects on leukocytes and glial cells, which are critical in managing inflammation and promoting resolution in the brain (Hong et al., 2003).
2. Inhibition of DNA Polymerases and Topoisomerases
- This compound has been identified as a strong inhibitor of mammalian DNA polymerases and human DNA topoisomerases. This suggests potential applications in cancer research and therapy, as these enzymes are key targets in cancer treatment (Yonezawa et al., 2006).
3. Plant Lipoxygenase Catalysis
- Studies on plant lipoxygenases, which are enzymes that oxidize fatty acids, indicate that this compound and its homologs are substrates for these enzymes. This has implications for understanding plant biochemistry and could influence agricultural practices and plant-based production of beneficial compounds (Chechetkin et al., 2009).
4. Nutraceutical Applications
- The fatty acids docosadienoic acid (DDA) and docosatrienoic acid (DTA) have been shown to possess anti-inflammatory and antitumor properties. Research in this area could lead to the development of new nutraceutical products for human health (Meesapyodsuk et al., 2021).
5. Therapeutic Effects in Oxidative Stress
- The restorative effect of a specific form of docosadienoic acid has been observed in studies involving oxidative stress in rats. This suggests potential therapeutic applications in conditions associated with oxidative stress (Thiru et al., 2012).
Properties
CAS No. |
7370-49-2 |
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Molecular Formula |
C22H40O2 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
(13E,16E)-docosa-13,16-dienoic acid |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10H,2-5,8,11-21H2,1H3,(H,23,24)/b7-6+,10-9+ |
InChI Key |
HVGRZDASOHMCSK-AVQMFFATSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCCCCCC(=O)O |
SMILES |
CCCCCC=CCC=CCCCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCCCC(=O)O |
Synonyms |
13,16-cis,cis-docosadienoic acid 13,16-DA 13,16-docosadienoic acid 13-cis,16-cis-docosadienoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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